4-(Chloromethyl)-1,2-bis(octyloxy)benzene

Organic Synthesis Materials Science Click Chemistry

The 1,2-bis(octyloxy) core with C8 alkoxy chains ensures optimal solubility, thermal behavior, and self-assembly required for liquid crystalline and optoelectronic materials. The reactive chloromethyl (-CH₂Cl) handle enables efficient nucleophilic substitution for covalent polymer attachment, mesogen extension, or chiral functionalization—unachievable with non-functionalized analogs. Ideal for synthesizing triphenylene discotic liquid crystals, mesogen-jacketed liquid crystal polymers (MJLCPs), and solvatochromic donor-acceptor copolymers for OFETs, photovoltaics, and optical sensors.

Molecular Formula C23H39ClO2
Molecular Weight 383.0 g/mol
Cat. No. B14078588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1,2-bis(octyloxy)benzene
Molecular FormulaC23H39ClO2
Molecular Weight383.0 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCC
InChIInChI=1S/C23H39ClO2/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18,20H2,1-2H3
InChIKeySMPRBZDBERRLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1,2-bis(octyloxy)benzene for Liquid Crystal and Organic Semiconductor Research


4-(Chloromethyl)-1,2-bis(octyloxy)benzene (CAS 870719-43-0, synonym 3,4-Bis(octyloxy)benzyl chloride) is a substituted dialkoxybenzene derivative with the molecular formula C₂₃H₃₉ClO₂ and a molecular weight of 383.0 g/mol . This compound functions as a versatile electrophilic building block in organic synthesis, particularly for the construction of liquid crystalline materials and conjugated polymers [1]. Its structure, featuring an electron-rich 1,2-dialkoxybenzene core with a reactive chloromethyl (-CH₂Cl) handle, allows for selective functionalization that is essential for creating advanced materials with tailored optoelectronic properties [2].

Why 4-(Chloromethyl)-1,2-bis(octyloxy)benzene is Not Interchangeable with Other Dialkoxybenzene Analogs


The selection of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene over other dialkoxybenzene derivatives is dictated by its unique combination of a specific alkoxy chain length (C8) and a reactive electrophilic site at the 4-position. Substituting with a shorter-chain analog, such as a methoxy or ethoxy derivative, fundamentally alters the solubility, thermal behavior, and the self-assembling properties of the final material, which are critical for liquid crystal (LC) applications [1]. Conversely, using the non-chloromethylated parent compound, 1,2-bis(octyloxy)benzene, eliminates the key synthetic handle required for covalent attachment to polymer backbones or for extending the mesogenic core, thereby preventing the synthesis of targeted functional materials [2]. The presence of the chloromethyl group provides a distinct, quantifiable advantage in nucleophilic substitution reactions, enabling efficient molecular diversification that is not possible with the unfunctionalized analog .

Quantitative Differentiation Guide: 4-(Chloromethyl)-1,2-bis(octyloxy)benzene vs. Analogs


Comparative Synthetic Utility: Chloromethyl vs. Non-Chloromethyl Analogs

4-(Chloromethyl)-1,2-bis(octyloxy)benzene is a reactive electrophile, whereas its parent compound, 1,2-bis(octyloxy)benzene (CAS 4956-41-6), lacks this functionality. This functional group difference is critical for subsequent derivatization. The chloromethyl group in the target compound serves as a site for nucleophilic substitution, enabling efficient conjugation to other molecular units. Without this handle, 1,2-bis(octyloxy)benzene is limited to reactions of the aromatic ring or the ether linkages, which are far less selective . This distinction is fundamental for its use as a building block in multi-step organic syntheses for liquid crystal intermediates and polymer precursors [1].

Organic Synthesis Materials Science Click Chemistry

Comparative Optoelectronic Performance: Octyloxy vs. Biphenyl Copolymers

Copolymers synthesized using a bis(octyloxy)benzene acceptor unit exhibit distinct and advantageous optoelectronic properties compared to those using a biphenyl acceptor. A 2025 study demonstrated that copolymers incorporating the bis(octyloxy)benzene moiety (P(BT-DOB) and P(EDOT-DOB)) showed significant solvatochromic behavior in toluene/acetonitrile solvent mixtures, a property not observed in the biphenyl-based analogs [1]. This indicates that the electron-donating nature and flexible alkoxy chains of the bis(octyloxy)benzene unit directly influence the polymer's interaction with its environment, making it a valuable component for sensing and optical switching applications [1].

Conjugated Polymers Nonlinear Optics Solvatochromism

Comparative Mesophase Behavior: Octyloxy Chain Length Effects on Liquid Crystallinity

The length of the alkoxy chains on dialkoxybenzene derivatives is a primary determinant of their mesomorphic behavior. A study on the mesomorphic behavior of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates] demonstrated that the specific alkoxy chain length dictates the type and stability of the liquid crystalline phase [1]. While methoxy and ethoxy derivatives are purely nematic, derivatives with propoxy to octyloxy chains exhibit both a smectic A and a nematic phase. Higher homologs are purely smectogenic [1]. The octyloxy (C8) chain length, therefore, provides a specific balance of flexibility and molecular ordering, leading to a dual-phase (smectic and nematic) behavior that is distinct from shorter (purely nematic) or longer (purely smectic) chain analogs [1].

Liquid Crystals Discotic Mesogens Structure-Property Relationship

Comparative Molecular Structure: 1,2- vs. 1,4-Dialkoxy Substitution

The 1,2-dialkoxy substitution pattern is essential for synthesizing discotic liquid crystals via oxidative trimerization. This reaction, which forms hexaalkoxytriphenylenes, is specific to ortho-dialkoxybenzenes [1]. The corresponding 1,4-dialkoxybenzene analogs (e.g., 1,4-bis(octyloxy)benzene) are unsuitable for this pathway, as their para-substitution pattern cannot undergo the same oxidative coupling to form the triphenylene core [2]. Therefore, for research targeting discotic liquid crystals, which are of great interest for organic electronics and photovoltaics, the 1,2-substituted pattern is a strict requirement [3].

Discotic Liquid Crystals Triphenylene Synthesis Molecular Geometry

Optimal Application Scenarios for Procuring 4-(Chloromethyl)-1,2-bis(octyloxy)benzene


Synthesis of Functionalized Triphenylene Discotic Liquid Crystals

This compound is an ideal precursor for creating unsymmetrically substituted triphenylene discotic liquid crystals. Its 1,2-dialkoxy substitution pattern is required for the oxidative trimerization reaction that forms the triphenylene core [1]. The chloromethyl group provides a reactive site for subsequent functionalization, allowing for the introduction of polymerizable groups, chiral centers, or other functional units needed to tailor the material's self-assembly and charge transport properties for applications in organic field-effect transistors (OFETs) and photovoltaics [2].

Development of Solvatochromic Conjugated Polymers for Sensing

As demonstrated by Kumar et al., the bis(octyloxy)benzene unit imparts valuable solvatochromic properties to donor-acceptor conjugated copolymers [3]. By using 4-(Chloromethyl)-1,2-bis(octyloxy)benzene as a monomer precursor, researchers can covalently anchor this unit into polymer backbones. The resulting polymers can then be utilized in the development of optical sensors that detect changes in solvent polarity or in smart materials where an optical response to the environment is required [3].

Preparation of Mesogenic Side-Chain Liquid Crystal Polymers

The chloromethyl group is an efficient handle for attaching the mesogenic 1,2-bis(octyloxy)benzene core to a flexible polymer backbone via nucleophilic substitution, a strategy common in the synthesis of mesogen-jacketed liquid crystal polymers (MJLCPs) [4]. This allows for the creation of polymeric materials that combine the processability of polymers with the self-organizing and electro-optical properties of the liquid crystal. The octyloxy chain length is selected to achieve a desirable balance of mesophase stability and processing temperature [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-1,2-bis(octyloxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.